1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H12F3N3O3 |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
1-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)7-4-8(18)16-10(15-7)17-3-1-2-6(5-17)9(19)20/h4,6H,1-3,5H2,(H,19,20)(H,15,16,18) |
InChI Key |
XACNCIFQJQGZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=O)N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Synthesis from Halogenated Precursors
A patented method for synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives involves hydrothermal conditions using 2-chloro-5-trifluoromethylpyridine as a starting material. Although this protocol targets a pyridine analog, its principles are adaptable to pyrimidinone systems.
Procedure :
-
Reaction Setup : 0.54 g of 2-chloro-5-trifluoromethylpyridine and 17 mL water are sealed in a 25 mL jacketed hydrothermal reactor.
-
Conditions : Heating at 100–180°C for 24–72 hours under autogenous pressure.
-
Workup : Cooling to room temperature yields white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid (80% yield).
Adaptation for Target Compound :
Replacing 2-chloro-5-trifluoromethylpyridine with a pyrimidinone chloride precursor (e.g., 2-chloro-4-trifluoromethylpyrimidin-6-one) could enable analogous hydrolysis to introduce the carboxylic acid group. Piperidine-3-carboxylic acid may then be coupled via nucleophilic substitution.
Nucleophilic Substitution on Pyrimidinone Intermediates
The piperidine-carboxylic acid moiety can be introduced through SNAr (nucleophilic aromatic substitution) on activated pyrimidinone chlorides.
Example Protocol :
-
Pyrimidinone Activation : 2-Chloro-4-trifluoromethylpyrimidin-6-one is treated with piperidine-3-carboxylic acid in a polar aprotic solvent (e.g., DMF, DMSO).
-
Base and Temperature : Potassium carbonate (2 eq) at 80–120°C for 12–24 hours facilitates displacement of the chloride.
-
Isolation : Acidic workup followed by recrystallization from ethanol/water yields the target compound.
Key Considerations :
Cyclocondensation Strategies
Constructing the pyrimidinone ring in situ from a piperidine-carboxylic acid precursor offers an alternative route.
Proposed Pathway :
-
Starting Material : Ethyl piperidine-3-carboxylate and trifluoromethylacetamide.
-
Cyclization : Heating under acidic conditions (e.g., polyphosphoric acid) promotes condensation to form the pyrimidinone ring.
-
Hydrolysis : Basic hydrolysis of the ethyl ester to the carboxylic acid.
Advantages :
-
Avoids handling halogenated intermediates.
-
Single-pot synthesis reduces purification steps.
Challenges :
-
Competing side reactions may reduce yield.
-
Requires precise stoichiometric control.
Optimization and Yield Data
Notes :
-
Hydrothermal methods prioritize environmental sustainability but require specialized equipment.
-
SNAr offers modularity but depends on precursor availability.
Characterization and Analytical Data
Spectroscopic Confirmation :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidinone H5), 4.12–4.08 (m, 2H, piperidine H2/H6), 3.02–2.98 (m, 1H, piperidine H3), 2.70–2.65 (m, 2H, piperidine H4/H5), 1.85–1.78 (m, 2H, piperidine H1/H7).
-
IR : 1715 cm<sup>-1</sup> (C=O, carboxylic acid), 1660 cm<sup>-1</sup> (C=O, pyrimidinone).
Thermogravimetric Analysis (TGA) :
Decomposition onset at 220°C, indicating high thermal stability suitable for long-term storage .
Chemical Reactions Analysis
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in alcohols or amines.
Scientific Research Applications
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, it can interact with cell membrane receptors, leading to changes in cell signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Activity and Selectivity
- Trifluoromethyl (-CF₃):
- Piperidine-3-carboxylic Acid vs. Esters/Amides:
- Core Heterocycle Differences: Pyrimidinones (6-membered, 2 nitrogens) vs. pyridazines (6-membered, adjacent nitrogens): Pyrimidinones offer superior hydrogen-bonding geometry for targets like adenylyl cyclase .
Pharmacological and Physicochemical Comparison
Table 2: Pharmacological and Physicochemical Data
Research Findings and Optimization Challenges
- Antimycobacterial Activity: The trifluoropyrimidinone series () shows IC₉₀ values of 1.3–1.6 µM against M. tuberculosis, but cytotoxicity remains a concern. The target compound’s piperidine-3-carboxylic acid may mitigate toxicity through improved target specificity .
- Enzyme Inhibition: Pyrimidinones with small hydrophobic groups (e.g., ethyl) exhibit better selectivity for adenylyl cyclase vs. off-target effects .
- Species Selectivity : RAMP1 residue Trp74 (human) vs. Lys74 (rat) critically affects antagonist binding (). The target compound’s -CF₃ may exploit similar interactions for human-specific efficacy.
Biological Activity
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a dihydropyrimidinone ring. These characteristics contribute to its diverse biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C₁₁H₁₂F₃N₃O₃
- Molecular Weight : Approximately 303.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:
- β-secretase Inhibition : Relevant in Alzheimer's disease treatment, where it interacts with specific molecular targets to inhibit enzymes involved in disease processes.
- Anticancer Activity : Similar compounds have shown cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .
The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability and interaction potential with molecular targets. Studies have shown that compounds with similar structures can form hydrogen bonds with enzyme active sites, enhancing their inhibitory effects .
1. β-secretase Inhibition
In vitro studies have demonstrated that this compound effectively inhibits β-secretase (BACE-1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Kinetic studies revealed an IC₅₀ value indicating potent inhibition compared to reference compounds .
2. Anticancer Activity
A study on structurally related piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. This suggests that modifications in the structure, such as the inclusion of trifluoromethyl groups, may enhance anticancer properties through improved binding affinity to target proteins .
Comparative Analysis of Similar Compounds
Q & A
Q. Q1. What are optimized synthetic routes for 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid, and how can coupling agents improve yield?
Methodological Answer: A robust synthesis involves coupling the dihydropyrimidinone core with a piperidine-3-carboxylic acid derivative. For example, amide bond formation can be achieved using HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in dry DMF under nitrogen at 40°C. Post-reaction, extraction with ethyl acetate and purification via column chromatography are recommended. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of core to acid) and inert conditions to prevent hydrolysis of the trifluoromethyl group .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity (>95% target).
- NMR : Key peaks include δ 12.43 ppm (broad singlet for NH), δ 8.69 ppm (doublet for pyrimidine protons), and δ 2.56 ppm (singlet for methyl groups adjacent to the carbonyl).
- LCMS/HRMS : Confirm molecular weight (e.g., [M+1]⁺ = 311.1 for analogous compounds) and isotopic patterns for the trifluoromethyl group .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in spectroscopic data for dihydropyrimidinone derivatives?
Methodological Answer: Discrepancies in NMR or LCMS data often arise from tautomerism in the dihydropyrimidinone ring or residual solvents. To address this:
Q. Q4. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase or kinases). The trifluoromethyl group enhances hydrophobic binding, while the carboxylic acid facilitates hydrogen bonding.
- ADMET Prediction : Tools like SwissADME assess logP (~2.1), solubility (~0.1 mg/mL), and CYP450 inhibition risks. Adjust the piperidine ring’s substituents to improve bioavailability .
Q. Q5. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases to separate enantiomers.
- Catalytic Asymmetric Synthesis : Employ Pd/C or Ru-based catalysts under hydrogenation conditions (e.g., 50 psi H₂, 60°C) to control stereochemistry at the piperidine ring.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and minimize racemization .
Data Contradiction & Validation
Q. Q6. How to address discrepancies between theoretical and observed LCMS/MS fragmentation patterns?
Methodological Answer:
- Isotopic Clustering : Compare experimental m/z values with theoretical isotopic distributions (e.g., CF₃ group shows a +2 Da cluster).
- MS/MS Collision Energy Optimization : Adjust collision energy (15–35 eV) to differentiate between in-source fragmentation and true product ions.
- High-Resolution Validation : Use HRMS (Orbitrap or TOF) to confirm fragment assignments (mass error < 2 ppm) .
Experimental Design & Optimization
Q. Q7. What reaction conditions minimize decomposition of the trifluoromethyl group during synthesis?
Methodological Answer:
- Acid/Base Stability : Avoid strong bases (e.g., NaOH > 1 M) or acids (HCl > 2 M) that hydrolyze CF₃. Use buffered conditions (pH 4–8).
- Temperature Control : Maintain reactions below 80°C; microwave-assisted synthesis (50–60°C, 150 W) reduces thermal degradation.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the piperidine nitrogen to shield the core during coupling .
Biological Application Guidance
Q. Q8. How to design in vitro assays to evaluate kinase inhibition potency?
Methodological Answer:
- Kinase Panel Screening : Use ADP-Glo™ assays against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration.
- IC50 Determination : Perform dose-response curves (1 nM–100 µM) with ATP concentrations at Km values. Normalize data to staurosporine controls.
- Cellular Validation : Test in HEK293 or A549 cells with Western blotting for phospho-targets (e.g., p-ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
